molecular formula C8H4BrClK2NO4P B012880 Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate CAS No. 102185-49-9

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate

Cat. No. B012880
M. Wt: 402.65 g/mol
InChI Key: BYVJPKSAOAYTGG-UHFFFAOYSA-L
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Description

Potassium phosphate compounds are of significant interest due to their versatile roles in materials science, catalysis, and potential pharmaceutical applications. They often serve as models for studying bond valence, crystal structures, and the behavior of phosphorus-containing ligands.

Synthesis Analysis

The synthesis of potassium phosphate compounds typically involves solid-state reactions or hydrothermal methods. For example, new potassium bismuth phosphate K3Bi6.5(PO4)7.5 was synthesized by solid-state reaction, characterized by single-crystal X-ray diffraction, indicating the diversity of synthetic approaches for such compounds (Falah et al., 2021).

Molecular Structure Analysis

Potassium phosphate compounds often exhibit complex molecular structures. For instance, potassium vanadium phosphates prepared hydrothermally showed structures determined from single-crystal X-ray data, indicating a three-dimensional network of chains connected through phosphate groups (Vaughey et al., 1994).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, highlighting their reactivity and potential utility in synthesis. For example, potassium phosphate was used as a catalyst in the three-component cycloaddition of amines, epoxides, and carbon dioxide to form 3-aryl-2-oxazolidinones, demonstrating its catalytic capabilities (Seo & Chung, 2017).

Physical Properties Analysis

The physical properties of potassium phosphate compounds, such as dielectric properties, are of interest for materials science applications. The dielectric properties of synthesized potassium bismuth phosphate showed high permittivity values with low dielectric loss (Falah et al., 2021).

Chemical Properties Analysis

Potassium phosphate compounds exhibit diverse chemical properties, including reactivity towards organic and inorganic substrates. The catalytic activity of potassium phosphate in phase-transfer-catalyzed alkylation reactions highlights its utility in organic synthesis and potential for industrial applications (Qafisheh et al., 2007).

Scientific Research Applications

Colorimetric Detection Systems

BCIP, in conjunction with nitroblue tetrazolium chloride (NBT), forms one of the most sensitive and widespread colorimetric detection systems used in matrix-based application formats. This system is particularly valuable for the detection and localization of alkaline phosphatase activity, a common requirement in Western and Southern blots, as well as in immunohistochemistry and immunocytochemistry applications. The indolyl derivatives of BCIP are stable across a wide pH range. Upon enzymatic hydrolysis, these derivatives rapidly form an indigoid dye through atmospheric or chemical oxidation, providing a reliable method for visualizing enzyme activity (Guder, Heindl, & Josel, 2000).

In Situ Hybridization

BCIP is used in in situ hybridization techniques for labeling RNA strands to localize specific mRNA sequences within tissues. This method is widely employed to describe the spatial and temporal expression patterns of genes, especially during developmental processes. The technique uses RNA tagged with digoxigenin uridine-5'-triphosphate (UTP), and the localization of the specific transcript is visualized using an anti-digoxigenin antibody conjugated to alkaline phosphatase. The hydrolysis of BCIP by alkaline phosphatase results in a product that can be further oxidized to form an insoluble dark blue diformazan precipitate, allowing precise gene expression mapping (Thisse & Thisse, 2014).

Detection of Escherichia coli

BCIP is employed in a sandwich immunoassay method using enzymatic activity of alkaline phosphatase for the detection of Escherichia coli (E. coli). This method utilizes surface-enhanced Raman spectroscopy (SERS) for signal detection. Upon construction of the immunoassay, BCIP substrate is added, producing a SERS-active product that enables the quantification of E. coli in a sample. This approach has demonstrated good linearity between the specific SERS intensity and E. coli concentration, showcasing its potential for sensitive and specific microbial detection (Bozkurt et al., 2018).

Safety And Hazards

  • Safety Information : Material Safety Data Sheet (MSDS) is available here.

properties

IUPAC Name

dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.2K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVJPKSAOAYTGG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClK2NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625808
Record name Dipotassium 5-bromo-4-chloro-1H-indol-3-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate

CAS RN

102185-49-9
Record name Dipotassium 5-bromo-4-chloro-1H-indol-3-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102185-49-9
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